molecular formula C24H23NO2 B605003 5-OH-Jwh-018 CAS No. 335161-21-2

5-OH-Jwh-018

Cat. No. B605003
M. Wt: 357.45
InChI Key: UGHBAICDASCCIQ-UHFFFAOYSA-N
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Description

5-OH-JWH-018 is a synthetic cannabinoid and a major urinary metabolite of JWH-018 . It is characterized by monohydroxylation of the N-alkyl chain . It was found in psychoactive “spice” products that activate cannabinoid receptors .


Synthesis Analysis

The synthesis of JWH-018 involves mixing indole with aluminum oxide until a homogeneous powder is formed. Then, 1-Naphthoyl chloride is added to the mixture and stirred to evenly mixed solution. The final mixture is irradiated at 100 °С for 8 minutes in a sealed microwave vial .


Molecular Structure Analysis

The empirical formula of 5-OH-JWH-018 is C24H23NO2 . The molecular weight is 357.45 . The major metabolic pathways of JWH-018 include hydroxylation on the N-pentyl chain and further oxidation or glucuronidation .


Chemical Reactions Analysis

JWH-018 is subject to extensive phase I and II metabolic reactions in vivo . The major metabolic pathways include hydroxylation on the N-pentyl chain and further oxidation or glucuronidation . For THJ-2201, 27 metabolites were observed, predominantly oxidative defluorination plus subsequent carboxylation or glucuronidation, and glucuronidation of hydroxylated metabolites .


Physical And Chemical Properties Analysis

5-OH-JWH-018 is an analytical reference standard categorized as a synthetic cannabinoid . It is a certified reference material . The concentration is 100 μg/mL in methanol .

Scientific Research Applications

  • Pharmacological Effects : Jwh-018, a synthetic cannabinoid found in "spice" products, has been studied for its effects on the brain, particularly on cannabinoid receptors. Repeated exposure to Jwh-018 can lead to tolerance and influence serotonin receptor sensitivity (Elmore & Baumann, 2018).

  • Detection Methods : Novel immunoassays have been developed to detect synthetic cannabinoids like Jwh-018 in urine. These assays can identify usage of these substances, which do not cross-react with traditional marijuana tests (Arntson et al., 2013).

  • Metabolism and Excretion : Understanding the metabolism of Jwh-018 is crucial for drug testing. Studies have chemically synthesized potential metabolites of Jwh-018 to identify them in biological samples and support drug testing programs (Beuck et al., 2011).

  • Forensic Analysis : Gas chromatography-mass spectrometry (GC-MS) methods have been developed for detecting Jwh-018 metabolites in urine, supporting forensic investigations and drug enforcement (Emerson et al., 2013).

  • Potential Risks and Side Effects : Jwh-018 has been associated with several health risks and side effects, including psychotic symptoms, oxidative stress in neuronal cells, and adverse reactions in humans (Sezer et al., 2020; Every-Palmer, 2011)(https://consensus.app/papers/cannabinoid-jwh018-psychosis-explorative-study-everypalmer/edf87567a5e4558092ed2909a24d3280/?utm_source=chatgpt).

Safety And Hazards

JWH-018 is a synthetic cannabinoid found in several versions of the herbal mixture “Spice.” Illicit use of this Spice cannabinoid centers on its psychoactive effects which mimic those of Δ9-THC in cannabis . It has been associated with serious toxicities, including acute kidney injury, myocardial infarction, and death .

Future Directions

Existing doping control methods were expanded and validated according to international guidelines in order to allow for the detection of the carboxy and the alkylhydroxy metabolites, respectively, as urinary markers for the illegal intake of the synthetic cannabinoid JWH-018 . Both metabolites were quantified in authentic doping control urine samples that had been suspicious of JWH-018 abuse after routine screening procedures .

properties

IUPAC Name

[1-(5-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c26-16-7-1-6-15-25-17-22(20-12-4-5-14-23(20)25)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17,26H,1,6-7,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHBAICDASCCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016539
Record name JWH-018 N-(5-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-OH-Jwh-018

CAS RN

335161-21-2
Record name 5-OH-JWH-018
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-018 N-(5-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-OH-JWH-018
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23VQ914XMN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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